
1-Fluorophenazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluorophenazine is an organic compound with the molecular formula C₁₂H₇FN₂. It belongs to the phenazine class of compounds, which are known for their diverse biological activities and applications in various fields. The presence of a fluorine atom in the phenazine structure imparts unique properties to this compound, making it a compound of interest in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Fluorophenazine can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminobenzene with a fluorinated aromatic aldehyde under acidic conditions. This reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the phenazine ring.
Another method involves the oxidative cyclization of fluorinated diphenylamines. This process uses an oxidizing agent, such as potassium permanganate or ferric chloride, to induce cyclization and form the phenazine structure.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes are optimized for efficiency, yield, and safety, ensuring that the compound can be produced in sufficient quantities for various applications.
化学反応の分析
Types of Reactions: 1-Fluorophenazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ferric chloride. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require strong bases, such as sodium hydride or potassium tert-butoxide, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound, such as quinones.
Reduction: Amine derivatives of this compound.
Substitution: Substituted phenazine derivatives with various functional groups replacing the fluorine atom.
科学的研究の応用
1-Fluorophenazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique properties make it a valuable intermediate in organic synthesis.
Biology: Studied for its potential antimicrobial and antitumor activities. Phenazine derivatives, including this compound, have shown promise in inhibiting the growth of certain bacteria and cancer cells.
Medicine: Investigated for its potential use in drug development. The compound’s ability to interact with biological targets makes it a candidate for therapeutic applications.
Industry: Used in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 1-Fluorophenazine involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. This property is particularly relevant in its antimicrobial and antitumor activities, where it inhibits the growth of pathogenic microorganisms and cancer cells.
This compound also interacts with cellular enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1-Fluorophenazine can be compared with other phenazine derivatives, such as:
Phenazine: The parent compound, which lacks the fluorine atom. Phenazine has similar biological activities but may differ in its reactivity and stability.
2-Fluorophenazine: A similar compound with the fluorine atom at a different position. The position of the fluorine atom can influence the compound’s properties and reactivity.
Fluphenazine: A phenothiazine derivative used as an antipsychotic drug. While structurally related, fluphenazine has different pharmacological properties and applications.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
394-21-8 |
|---|---|
分子式 |
C12H7FN2 |
分子量 |
198.20 g/mol |
IUPAC名 |
1-fluorophenazine |
InChI |
InChI=1S/C12H7FN2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H |
InChIキー |
FVBUPJIWGKVQPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


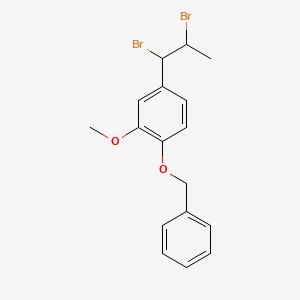
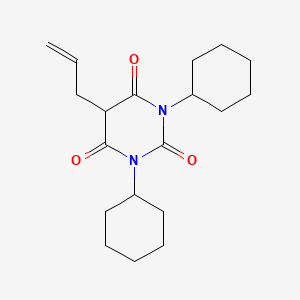
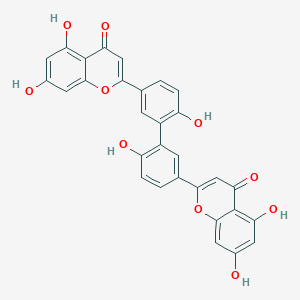
![1,3-Dimethylbenzo[f]quinoline](/img/structure/B14751012.png)

![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751020.png)

![Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium](/img/structure/B14751034.png)
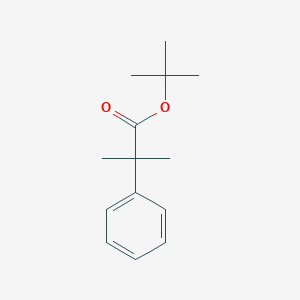


![(2R)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B14751069.png)
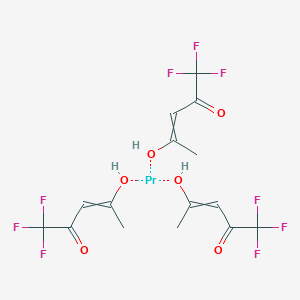
![6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14751080.png)
